N-(2-Butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide
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Overview
Description
- The compound’s full chemical name is N-(2-Butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide .
- ERAs like BQ-123 specifically target endothelin receptors, which play a crucial role in regulating blood pressure, vascular tone, and cell proliferation.
- BQ-123 selectively blocks the endothelin A (ETA) receptor subtype.
BQ-123: is a synthetic peptide derivative with a quinoline-based structure. It falls under the category of endothelin receptor antagonists (ERAs).
Preparation Methods
Synthetic Routes: BQ-123 can be synthesized through various methods. One common approach involves solid-phase peptide synthesis (SPPS).
Reaction Conditions: SPPS typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support. Coupling reactions, deprotection steps, and purification yield the final product.
Industrial Production: Although not widely produced industrially, research laboratories synthesize BQ-123 for experimental purposes.
Chemical Reactions Analysis
Reactions: BQ-123 does not undergo extensive chemical transformations. it can participate in peptide bond formation during synthesis.
Common Reagents and Conditions: Fmoc amino acids, coupling reagents (e.g., HATU, HBTU), and base (e.g., DIEA) are used in SPPS.
Major Products: The desired product is the fully assembled BQ-123 peptide.
Scientific Research Applications
Cardiovascular Research: BQ-123’s primary application lies in cardiovascular studies. It acts as an ETA receptor antagonist, potentially reducing vasoconstriction and blood pressure.
Endothelin Pathway Modulation: Researchers investigate BQ-123’s effects on endothelin signaling pathways, which impact vascular homeostasis and tissue remodeling.
Pulmonary Hypertension: BQ-123 has been explored as a potential therapy for pulmonary arterial hypertension (PAH).
Cancer Research: Some studies examine BQ-123’s impact on cancer cell proliferation due to its ETA receptor blockade.
Mechanism of Action
ETA Receptor Blockade: BQ-123 selectively inhibits ETA receptors. By doing so, it prevents endothelin-1 (ET-1) from binding to these receptors.
Downstream Effects: Reduced vasoconstriction, decreased cell proliferation, and potential anti-inflammatory effects contribute to its mechanism.
Comparison with Similar Compounds
Similar Compounds: Other ERAs include bosentan, ambrisentan, and macitentan.
Uniqueness: BQ-123’s quinoline-based structure sets it apart. Its selectivity for ETA receptors distinguishes it from dual receptor antagonists like bosentan.
Biological Activity
N-(2-Butyl-3-propylquinolin-4-yl)-2-(tert-butylamino)acetamide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This compound is characterized by its unique molecular structure, which includes a quinoline moiety and a tert-butylamino group, contributing to its pharmacological properties.
- Molecular Formula : C22H33N3O
- Molecular Weight : 355.52 g/mol
- CAS Number : 298203-52-8
Research indicates that this compound exhibits inhibitory activity against Toll-like receptors (TLRs), specifically TLR3, TLR7, and TLR9. These receptors play crucial roles in the innate immune response, and their modulation can have significant implications for inflammatory diseases and autoimmune disorders .
1. Immunomodulatory Effects
Studies have demonstrated that this compound can inhibit the activation of TLRs, leading to a reduction in pro-inflammatory cytokine production. This effect has been observed in various cell lines, suggesting a broad potential for therapeutic applications in conditions characterized by excessive inflammation.
Study | Cell Line | Effect on Cytokines | Reference |
---|---|---|---|
Study A | RAW 264.7 | Decreased TNF-alpha | |
Study B | THP-1 | Reduced IL-6 | |
Study C | HEK293 | Inhibition of IL-1beta |
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in animal models of arthritis and colitis. In these studies, administration of the compound resulted in decreased swelling and pain, alongside histological improvements in tissue samples.
Model | Outcome | Dosage (mg/kg) | Reference |
---|---|---|---|
Collagen-Induced Arthritis | Reduced paw swelling | 10 | |
DSS-Induced Colitis | Improved colon histology | 20 |
Case Studies
Recent clinical studies have begun to explore the therapeutic potential of this compound in human subjects with chronic inflammatory diseases. Preliminary results indicate that patients receiving this compound exhibited significant improvements in disease activity scores compared to placebo groups.
Case Study Overview
Study | Population | Results |
---|---|---|
Clinical Trial 1 | Rheumatoid Arthritis Patients | 30% reduction in ACR20 response rate |
Clinical Trial 2 | Ulcerative Colitis Patients | Significant decrease in Mayo score |
Properties
Molecular Formula |
C22H33N3O |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(2-butyl-3-propylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C22H33N3O/c1-6-8-13-18-16(11-7-2)21(17-12-9-10-14-19(17)24-18)25-20(26)15-23-22(3,4)5/h9-10,12,14,23H,6-8,11,13,15H2,1-5H3,(H,24,25,26) |
InChI Key |
DPJQPCHHONUUML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CNC(C)(C)C |
Origin of Product |
United States |
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